N-(carbamoylmethyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

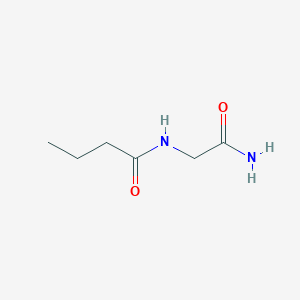

N-(carbamoylmethyl)butanamide is an organic compound with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol . It is also known by its IUPAC name, N-(2-amino-2-oxoethyl)butanamide . This compound is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N).

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(carbamoylmethyl)butanamide can be synthesized through various methods. One common approach involves the reaction of butanoyl chloride with glycine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Another method involves the use of carbamoylation reactions, where a carbamoyl chloride reacts with a suitable amine under mild conditions. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often employs large-scale carbamoylation processes. These processes utilize automated reactors to control temperature, pressure, and reaction time, ensuring consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(carbamoylmethyl)butanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles such as halides, alcohols, and amines

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary amines

Substitution: Substituted amides and other derivatives

Scientific Research Applications

N-(carbamoylmethyl)butanamide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(carbamoylmethyl)butanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Butanamide: A simple amide with a similar structure but lacks the carbamoylmethyl group.

Acetamide: Another simple amide with a shorter carbon chain.

Propionamide: Similar to butanamide but with a three-carbon chain.

Uniqueness

N-(carbamoylmethyl)butanamide is unique due to the presence of both an amide and a carbamoyl group, which imparts distinct chemical and physical properties. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Biological Activity

N-(Carbamoylmethyl)butanamide, a nitrogen-containing compound, has gained attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamoyl group attached to a butanamide backbone. Its molecular formula is C6H12N2O, and it exhibits both hydrophilic and lipophilic properties, which may influence its bioavailability and interaction with biological targets.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is often implicated in inflammatory processes. For instance, the compound showed an IC50 value of approximately 31.4 μM against COX-2, suggesting significant anti-inflammatory potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

The biological activity of this compound can be attributed to its interaction with various molecular targets involved in inflammatory pathways. It is believed to modulate signaling cascades related to nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the downregulation of inflammatory mediators.

Case Studies

- In Vivo Models : A study involving carrageenan-induced paw edema in rats demonstrated that administration of this compound significantly reduced swelling compared to control groups. The reduction in edema was accompanied by decreased levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

- Cognitive Function : Another investigation assessed the effects of this compound on cognitive performance in rodent models. Results indicated improvements in memory retention and learning tasks, potentially linked to its neuroprotective effects against oxidative stress.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Anti-inflammatory Activity (IC50 COX-2) | Antioxidant Activity | Cognitive Effects |

|---|---|---|---|

| This compound | 31.4 μM | Yes | Improved |

| Standard NSAID (e.g., Ibuprofen) | 20 μM | Moderate | None |

| Milacemide | 42.1 μM | Yes | Yes |

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-2-3-6(10)8-4-5(7)9/h2-4H2,1H3,(H2,7,9)(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAINLOUHJHDMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.